BOC-D-TRP-OSU
Overview
Description
BOC-D-TRP-OSU: is a chemical compound with the molecular formula C20H23N3O6 and a molecular weight of 401.41 g/mol . It is primarily used in proteomics research and is known for its role in peptide synthesis . The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the D-tryptophan amino acid, which is further linked to an N-hydroxysuccinimide ester .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BOC-D-TRP-OSU typically involves the reaction of Boc-D-tryptophan with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: BOC-D-TRP-OSU undergoes various chemical reactions, including:
Substitution Reactions: The N-hydroxysuccinimide ester group can be substituted by nucleophiles such as amines, leading to the formation of amide bonds.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free amine.
Common Reagents and Conditions:
Nucleophiles: Amines are commonly used nucleophiles in substitution reactions.
Deprotection Agents: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Major Products Formed:
Amides: Formed through substitution reactions with amines.
Free Amines: Formed through Boc deprotection.
Scientific Research Applications
BOC-D-TRP-OSU has a wide range of applications in scientific research, including:
Chemistry: Used in peptide synthesis as a coupling reagent to form amide bonds.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of custom peptides for research and development purposes.
Mechanism of Action
The mechanism of action of BOC-D-TRP-OSU involves the formation of amide bonds through nucleophilic substitution reactions. The N-hydroxysuccinimide ester group is highly reactive towards nucleophiles, facilitating the coupling of Boc-D-tryptophan with amines to form stable amide bonds. The Boc protecting group ensures the selective reaction of the N-hydroxysuccinimide ester group while preventing unwanted side reactions.
Comparison with Similar Compounds
Boc-L-tryptophan N-hydroxysuccinimide ester: Similar structure but with L-tryptophan instead of D-tryptophan.
Fmoc-D-tryptophan N-hydroxysuccinimide ester: Uses a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Boc.
Uniqueness: BOC-D-TRP-OSU is unique due to its specific use of the D-tryptophan isomer and the Boc protecting group, which provides distinct reactivity and selectivity in peptide synthesis .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2R)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O6/c1-20(2,3)28-19(27)22-15(18(26)29-23-16(24)8-9-17(23)25)10-12-11-21-14-7-5-4-6-13(12)14/h4-7,11,15,21H,8-10H2,1-3H3,(H,22,27)/t15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJXMXQYRHNIFU-OAHLLOKOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)ON3C(=O)CCC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)ON3C(=O)CCC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20679792 | |
Record name | 2,5-Dioxopyrrolidin-1-yl N-(tert-butoxycarbonyl)-D-tryptophanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20679792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22220-11-7 | |
Record name | 2,5-Dioxopyrrolidin-1-yl N-(tert-butoxycarbonyl)-D-tryptophanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20679792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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